molecular formula C6ClF13 B1586715 2-Chloro-2-(trifluoromethyl)perfluoropentane CAS No. 67437-97-2

2-Chloro-2-(trifluoromethyl)perfluoropentane

Cat. No. B1586715
CAS RN: 67437-97-2
M. Wt: 354.49 g/mol
InChI Key: NTLNMNNHUJOUOM-UHFFFAOYSA-N
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Description

2-Chloro-2-(trifluoromethyl)perfluoropentane, also known as CTFMP, is a perfluorinated compound with an array of unique characteristics. It has a variety of applications in scientific research due to its low boiling point, low surface tension, and its ability to dissolve a wide range of organic compounds. CTFMP is also known for its stability and its low toxicity, making it a safe and effective choice for research studies.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, such as that found in 2-Chloro-2-(trifluoromethyl)perfluoropentane, is a common feature in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. It’s used in the synthesis of drugs that exhibit a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

properties

IUPAC Name

2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLNMNNHUJOUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371528
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(trifluoromethyl)perfluoropentane

CAS RN

67437-97-2
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-(trifluoromethyl)perfluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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